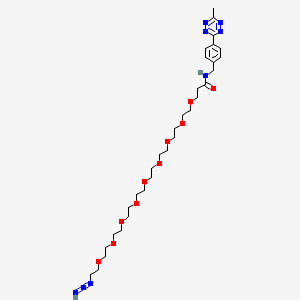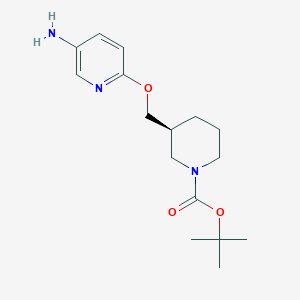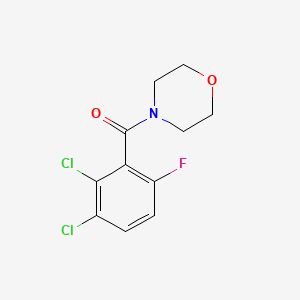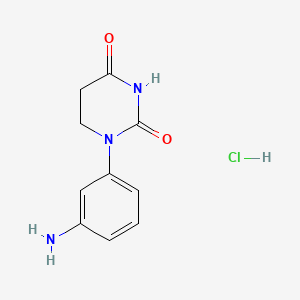![molecular formula C14H17Cl2N3O2 B14033664 N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride is a spirocyclic compound known for its unique structural features and potential applications in various fields. Spirocyclic compounds are characterized by their distinctive ring systems, which are found in a wide range of natural and synthetic molecules. These compounds often exhibit interesting biological activities, making them valuable in medicinal chemistry and other scientific research areas.
Vorbereitungsmethoden
The synthesis of N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves several key steps. One common synthetic route includes the oxidative cleavage of a precursor compound, followed by amine coupling and deprotection of protective groups. For instance, the oxidative cleavage of tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate can be followed by coupling with an appropriate amine and subsequent deprotection using hydrochloric acid in a suitable solvent . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.
Analyse Chemischer Reaktionen
N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications due to its spirocyclic structure and potential biological activities. It has been studied for its role as a phosphodiesterase 7 (PDE7) inhibitor, which makes it useful in the treatment of pain, especially neuropathic pain . Additionally, spirocyclic compounds like this one have shown promise in anticancer research by arresting cell growth and inducing apoptosis in neoplastic cells . Other applications include their use as chiral medicines, chiral liquid crystal display (LCD) materials, macromolecule bulking agents, and biological pesticides .
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. As a PDE7 inhibitor, it modulates the levels of cyclic adenosine monophosphate (cAMP) within cells, leading to various downstream effects. By inhibiting PDE7, the compound can reduce inflammation and pain, making it a potential therapeutic agent for conditions like neuropathic pain . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can be compared with other spirocyclic compounds that exhibit similar biological activities. For instance, N-(3,4-dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide hydrochloride is another spirocyclic compound with potential therapeutic applications . The uniqueness of this compound lies in its specific structural features and the presence of the 3-chlorophenyl group, which may contribute to its distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C14H17Cl2N3O2 |
|---|---|
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H16ClN3O2.ClH/c15-10-3-1-4-11(7-10)17-13(19)12-8-14(20-18-12)5-2-6-16-9-14;/h1,3-4,7,16H,2,5-6,8-9H2,(H,17,19);1H |
InChI-Schlüssel |
ZWWQINLURMEHHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl)CNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)

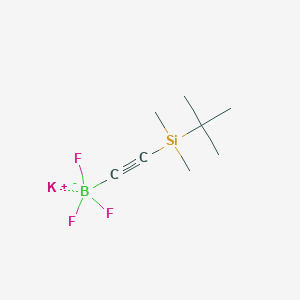
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)


![(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B14033608.png)
![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
